molecular formula C14H20O3 B1371429 Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate

Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate

Cat. No.: B1371429
M. Wt: 236.31 g/mol
InChI Key: YKVJWMKLQRKVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-oxotricyclo[43113,8]undecane-4-carboxylate is a complex organic compound with the molecular formula C14H20O3 It is characterized by a tricyclic structure, which includes three interconnected rings, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core structure. Subsequent steps include oxidation and esterification to introduce the oxo and ethyl carboxylate groups, respectively. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials, such as polymers and resins, due to its stable tricyclic structure.

Mechanism of Action

The mechanism of action of ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. Additionally, its ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-3-carboxylate: Similar structure but with a different position of the carboxylate group.

    Methyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl 5-oxotricyclo[43113,8]undecane-4-carboxylate is unique due to its specific tricyclic structure and the position of its functional groups

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate

InChI

InChI=1S/C14H20O3/c1-2-17-14(16)12-10-4-8-3-9(5-10)7-11(6-8)13(12)15/h8-12H,2-7H2,1H3

InChI Key

YKVJWMKLQRKVNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CC3CC(C2)CC(C3)C1=O

Origin of Product

United States

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